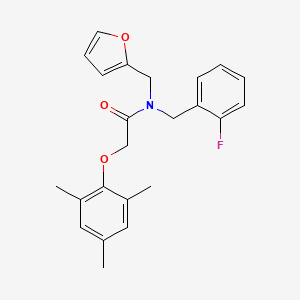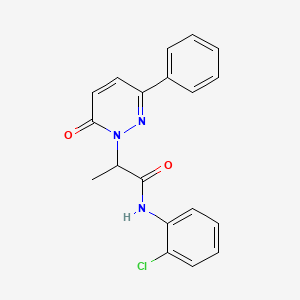![molecular formula C19H14F3N3O2 B11375413 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11375413.png)
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of dihydropyridazine derivatives This compound is characterized by the presence of a pyridazine ring, substituted with a 3-methylphenyl group, a trifluoromethylphenyl group, and a carboxamide group
Preparation Methods
The synthesis of 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or a diester. The reaction is usually carried out under reflux conditions in the presence of an acid catalyst.
Substitution Reactions: The introduction of the 3-methylphenyl and 2-(trifluoromethyl)phenyl groups can be achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases and elevated temperatures to facilitate the substitution process.
Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as ammonia or an amine derivative. This step is typically carried out under mild conditions to avoid decomposition of the intermediate.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can target the carbonyl group, converting it into an alcohol. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation. These reactions typically require the use of strong acids or halogens as reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer activity.
Material Science: The compound’s unique chemical structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.
Chemical Biology: Researchers investigate the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide can be compared with other dihydropyridazine derivatives, such as:
1-(4-methylphenyl)-3-(2-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide: This compound has a similar structure but contains a triazene ring instead of a pyridazine ring.
(E,E)-α-(Methoxyimino)-2-[({1-[3-(trifluoromethyl)phenyl]: This compound features a methoxyimino group and is used in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridazine ring and a carboxamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H14F3N3O2 |
|---|---|
Molecular Weight |
373.3 g/mol |
IUPAC Name |
1-(3-methylphenyl)-4-oxo-N-[2-(trifluoromethyl)phenyl]pyridazine-3-carboxamide |
InChI |
InChI=1S/C19H14F3N3O2/c1-12-5-4-6-13(11-12)25-10-9-16(26)17(24-25)18(27)23-15-8-3-2-7-14(15)19(20,21)22/h2-11H,1H3,(H,23,27) |
InChI Key |
UIAIAUMIGMTSFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-benzyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thiophene-2-carboxamide](/img/structure/B11375337.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11375353.png)
![4-(3-chlorophenyl)-5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11375355.png)
![ethyl 2-({[1-(3-methylphenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11375357.png)
![6-[(E)-2-(2-methylphenyl)ethenyl]-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11375360.png)
![2-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11375375.png)
![3,4-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11375383.png)
![5-({3-[(2-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11375384.png)
![N-(5-chloro-2-methylphenyl)-1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11375390.png)
![1-Cyclohexyl-1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methylphenyl)urea](/img/structure/B11375398.png)
![2-chloro-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11375409.png)

